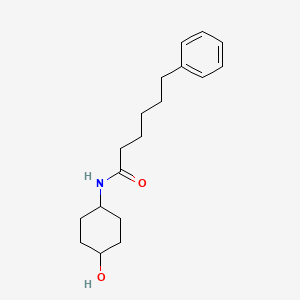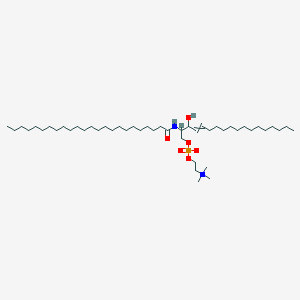
Sphingomyelin (porcine RBC)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. It consists of phosphocholine and ceramide, or a phosphoethanolamine head group. Sphingomyelin is a crucial component of the plasma membrane and plays significant roles in cell signaling and membrane structure . In mammals, sphingomyelin content ranges from 2 to 15% in most tissues, with higher concentrations found in nerve tissues, red blood cells, and ocular lenses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. The synthesis involves several key enzymes, such as serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase . The first committed step of sphingomyelin synthesis involves the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase . This reaction produces 3-ketosphinganine, which is subsequently reduced to sphinganine. Sphinganine is then acylated by ceramide synthase to form dihydroceramide, which is finally converted to ceramide. Sphingomyelin synthase transfers a phosphocholine group from phosphatidylcholine to ceramide, forming sphingomyelin .
Industrial Production Methods
Industrial production of sphingomyelin often involves extraction from natural sources such as eggs or bovine brain. The extraction process typically includes lipid extraction using solvents like chloroform and methanol, followed by purification using techniques such as thin-layer chromatography . The extracted sphingomyelin can then be further processed to obtain specific chain lengths, such as palmitoylsphingomyelin .
Chemical Reactions Analysis
Types of Reactions
Sphingomyelin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. Hydrolysis of sphingomyelin by sphingomyelinase produces ceramide and phosphocholine . Oxidation reactions can lead to the formation of reactive oxygen species, which may further react with sphingomyelin, altering its structure and function .
Common Reagents and Conditions
Hydrolysis: Sphingomyelinase is commonly used to hydrolyze sphingomyelin into ceramide and phosphocholine.
Oxidation: Reactive oxygen species, such as hydrogen peroxide, can oxidize sphingomyelin.
Major Products Formed
Hydrolysis: Ceramide and phosphocholine.
Oxidation: Various oxidized sphingomyelin derivatives.
Scientific Research Applications
Sphingomyelin has numerous scientific research applications across various fields:
Mechanism of Action
Sphingomyelin exerts its effects through several mechanisms:
Cell Membrane Integrity: It forms specialized membrane microdomains called lipid rafts, which are enriched in cholesterol and glycosphingolipids.
Signal Transduction: Sphingomyelin serves as a precursor for the synthesis of bioactive lipids, including ceramides and sphingosine-1-phosphate.
Cellular Stress Response: Sphingomyelin metabolism is altered under stress conditions, leading to changes in ceramide and sphingosine-1-phosphate levels.
Comparison with Similar Compounds
Sphingomyelin is often compared with other sphingolipids and phospholipids:
Phosphatidylcholine: Both sphingomyelin and phosphatidylcholine contain a phosphocholine head group, but sphingomyelin has a sphingosine backbone, while phosphatidylcholine has a glycerol backbone.
Phosphatidylserine: Similar to sphingomyelin, phosphatidylserine is a phospholipid found in cell membranes, but it contains a serine head group instead of phosphocholine.
Sphingomyelin’s unique structure and function make it a critical component of cell membranes and a key player in various biological processes.
Properties
IUPAC Name |
[3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPUVGSSDPBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H95N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
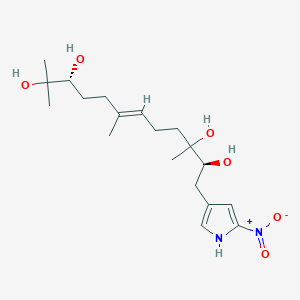
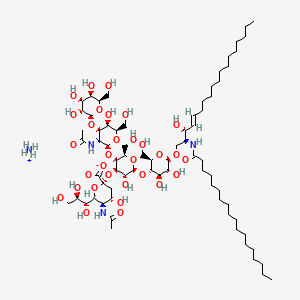
![2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821455.png)
![4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide](/img/structure/B10821458.png)
![(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide](/img/structure/B10821466.png)
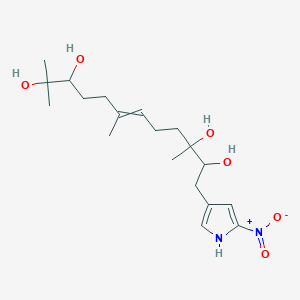

![5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)
![2-(3,4-dichlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyridin-1-ium-3-yl]acetamide](/img/structure/B10821476.png)

![2-[(4S,5S,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821486.png)
![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)
![5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide](/img/structure/B10821503.png)
